molecular formula C11H12N2O B3374540 2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol CAS No. 1020703-52-9

2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol

Cat. No.: B3374540
CAS No.: 1020703-52-9
M. Wt: 188.23 g/mol
InChI Key: OWHAQLFAIXBDNT-UHFFFAOYSA-N
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Description

2-(1-Phenyl-1H-pyrazol-4-yl)ethan-1-ol (CAS RN: 1020703-52-9) is an organic compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol . It is supplied as a powder and should be stored at room temperature . This compound serves as a versatile synthetic intermediate and building block in medicinal chemistry for the development of novel bioactive molecules, particularly those containing the 1-phenyl-1H-pyrazole scaffold . Pyrazole derivatives are a pharmacologically important class of compounds with a broad spectrum of reported biological activities, including antimicrobial, anticancer, anti-inflammatory, and anxiolytic effects . Research into structurally similar piperazine-containing analogs has demonstrated potent anxiolytic effects mediated through benzodiazepine and nicotinic pathways, as well as significant cardiovascular effects such as hypotension and antihypertensive activity . As a functionalized ethanol derivative, it is a valuable precursor for further chemical transformations. Handle with care; this product may cause skin and eye irritation and specific target organ toxicity upon repeated exposure . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-phenylpyrazol-4-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-7-6-10-8-12-13(9-10)11-4-2-1-3-5-11/h1-5,8-9,14H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHAQLFAIXBDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 2 1 Phenyl 1h Pyrazol 4 Yl Ethan 1 Ol and Its Analogs

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol, the analysis reveals two main disconnection points: the bond connecting the ethanol (B145695) side chain to the pyrazole (B372694) ring and the bonds forming the heterocyclic ring itself.

Disconnection of the Ethanol Side Chain: The most straightforward disconnection is the C4-Cα bond of the ethanol side chain. This leads to a 1-phenyl-1H-pyrazol-4-yl synthon and a C2 synthon (e.g., an acetaldehyde (B116499) or acetyl equivalent). This suggests that key precursors would be 1-phenyl-1H-pyrazole-4-carbaldehyde or 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one. These intermediates can be synthesized and then elaborated to the target alcohol. For instance, reducing the ester of 1-phenyl-1H-pyrazole-4-acetic acid is a direct path to the target molecule.

Disconnection of the Pyrazole Ring: A more fundamental disconnection involves breaking the pyrazole ring. The most common method for pyrazole synthesis is the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. nih.govmdpi.com This retrosynthetic path leads to phenylhydrazine (B124118) and a four-carbon diketone or a related precursor already containing the required two-carbon side chain, such as 3-(hydroxymethyl)pentane-2,4-dione (B150278) or its protected form.

Based on this analysis, the key precursors for the synthesis can be identified as:

Phenylhydrazine

A 1,3-dicarbonyl compound (e.g., malondialdehyde, ethyl acetoacetate)

1-Phenyl-1H-pyrazole

1-Phenyl-1H-pyrazole-4-carbaldehyde mdpi.comresearchgate.net

Ethyl 1-phenyl-1H-pyrazole-4-carboxylate

1-(1-Phenyl-1H-pyrazol-4-yl)ethan-1-one researchgate.net

Direct Synthesis Routes to this compound

Direct synthesis routes typically involve the functionalization of a pre-formed pyrazole ring or the cyclization of a precursor that already contains the ethanol side chain. A highly effective and direct method is the reduction of a carbonyl group at the appropriate position.

One of the most common strategies involves the reduction of an ester, such as ethyl 2-(1-phenyl-1H-pyrazol-4-yl)acetate. This ester can be prepared from 1-phenyl-1H-pyrazole-4-carbaldehyde via a series of standard organic transformations. The reduction of the ester to the primary alcohol is typically achieved with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Alternatively, the reduction of 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one with a milder reducing agent like sodium borohydride (B1222165) (NaBH₄) would yield the isomeric secondary alcohol, 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol, not the target primary alcohol. Therefore, the synthesis must proceed through an intermediate like the corresponding acetic acid ester or a homologated aldehyde.

PrecursorReagentProductRef.
Ethyl 2-(1-phenyl-1H-pyrazol-4-yl)acetateLiAlH₄This compoundGeneral Knowledge
1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-oneNaBH₄1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol (Isomer)General Knowledge

Palladium-Catalyzed Cross-Coupling Approaches for 4-Substituted Pyrazoles

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used to functionalize heterocyclic rings. researchgate.net To synthesize this compound, these methods can be used to introduce the two-carbon ethanol side chain or a precursor group at the C4 position of the pyrazole ring.

The starting material for such a strategy is typically a 4-halo-1-phenyl-1H-pyrazole or a 1-phenyl-1H-pyrazol-4-yl triflate. These compounds can undergo various Pd-catalyzed reactions:

Sonogashira Coupling: The coupling of a 4-halopyrazole with a protected alkyne, such as 2-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran, followed by deprotection and reduction of the triple bond, can yield the target alcohol. A reported Sonogashira reaction between 3-triflyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde and phenylacetylene (B144264) highlights the feasibility of this approach for functionalizing the pyrazole core. researchgate.netktu.edu

Heck Coupling: The reaction of a 4-halopyrazole with ethylene (B1197577) gas or a vinyl equivalent like vinyl acetate (B1210297) can introduce a vinyl group at the C4 position. Subsequent hydroboration-oxidation of the resulting 1-phenyl-4-vinyl-1H-pyrazole would furnish the desired this compound.

Suzuki Coupling: Coupling with a boronic acid or ester that contains the two-carbon ethanol synthon, such as 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanol, provides another route to the target molecule.

These reactions offer high efficiency and functional group tolerance, making them a versatile strategy for synthesizing a wide range of analogs.

Coupling ReactionPyrazole SubstrateCoupling PartnerResulting Intermediate
Sonogashira Coupling4-Iodo-1-phenyl-1H-pyrazoleTrimethyl(prop-2-yn-1-yloxy)silane1-Phenyl-4-(3-(trimethylsilyloxy)prop-1-yn-1-yl)-1H-pyrazole
Heck Coupling4-Bromo-1-phenyl-1H-pyrazoleEthylene1-Phenyl-4-vinyl-1H-pyrazole
Suzuki Coupling1-Phenyl-4-(triflyloxy)-1H-pyrazole2-(Pinacolboranyl)ethanolThis compound

Multicomponent Reaction Methodologies for Pyrazole Synthesis

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials. rsc.orgbenthamdirect.com MCRs offer advantages in terms of atom economy, reduced waste, and simplified procedures. Several MCRs are available for the synthesis of the pyrazole core.

A common MCR for pyrazoles involves the one-pot reaction of a hydrazine, an aldehyde, and an active methylene (B1212753) compound. nih.gov To form a precursor for the target molecule, one could react phenylhydrazine, an aldehyde, and a β-ketoester. For instance, the reaction of phenylhydrazine, formaldehyde, and ethyl acetoacetate (B1235776) can lead to a substituted pyrazole that can be further modified.

Another approach involves a four-component reaction of a hydrazine, an aldehyde, malononitrile, and a β-ketoester, often catalyzed by a base like piperidine (B6355638) or an organocatalyst like L-proline. nih.gov These reactions typically yield highly functionalized pyrano[2,3-c]pyrazoles, which can serve as versatile intermediates for further synthetic transformations toward the target structure.

Cycloaddition Reactions in Pyrazole Ring Formation

The [3+2] cycloaddition reaction is a cornerstone of five-membered heterocycle synthesis, including that of pyrazoles. nih.govmdpi.com This pericyclic reaction involves the combination of a 1,3-dipole with a dipolarophile (an alkene or alkyne).

For pyrazole synthesis, the most common 1,3-dipoles are diazo compounds or nitrile imines. nih.gov

Reaction with Diazo Compounds: The cycloaddition of diazomethane (B1218177) or a substituted diazoalkane with an alkyne bearing the desired side chain (e.g., but-3-yn-1-ol) can form the pyrazole ring. However, this method can suffer from issues with regioselectivity.

Reaction with Nitrile Imines: A more controlled approach involves the in situ generation of a nitrile imine from a hydrazonoyl halide (e.g., N-phenylbenzohydrazonoyl chloride) using a base. This reactive intermediate then undergoes a [3+2] cycloaddition with a suitable alkyne, such as but-3-yn-1-ol or a protected version thereof. This method often provides good regioselectivity, leading to the desired 1,4-disubstituted pyrazole skeleton. mdpi.comnih.gov

Sydnones, which are mesoionic heterocyclic compounds, can also serve as 1,3-dipoles, reacting with alkynes upon heating to release CO₂ and form the pyrazole ring. nih.gov

Derivatization of Pyrazole-4-carbaldehydes and Related Intermediates

One of the most practical and widely used strategies for synthesizing this compound involves the derivatization of a readily accessible intermediate, 1-phenyl-1H-pyrazole-4-carbaldehyde. nih.gov This aldehyde is commonly prepared via the Vilsmeier-Haack reaction on acetophenone (B1666503) phenylhydrazone or directly on 1-phenyl-1H-pyrazole. mdpi.comsemanticscholar.org

Once the aldehyde is obtained, several pathways can be used to extend the carbon chain and form the ethanol side chain:

Wittig Reaction and Hydroboration-Oxidation: A Wittig reaction between the aldehyde and methyltriphenylphosphonium (B96628) bromide generates the intermediate 1-phenyl-4-vinyl-1H-pyrazole. Subsequent anti-Markovnikov hydration of the vinyl group, typically achieved through hydroboration-oxidation using borane-tetrahydrofuran (B86392) complex (BH₃·THF) followed by treatment with hydrogen peroxide and sodium hydroxide, yields the target primary alcohol.

Homologation and Reduction: The aldehyde can be converted to the corresponding 2-(1-phenyl-1H-pyrazol-4-yl)acetaldehyde through various homologation methods. For example, reaction with the anion of methoxymethyl(triphenyl)phosphonium chloride followed by acidic hydrolysis. The resulting aldehyde can then be reduced to the target alcohol using a mild reducing agent like NaBH₄.

Reduction of an Acetyl Group: An alternative intermediate is 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one, which can be synthesized via Friedel-Crafts acylation of 1-phenyl-1H-pyrazole or through palladium-catalyzed coupling reactions. researchgate.net The reduction of this ketone with NaBH₄ would yield the secondary alcohol, 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol. To obtain the primary alcohol, a rearrangement such as the Tiffeneau-Demjanov rearrangement or a more modern equivalent would be required, making this route less direct. A more viable route is the conversion of the acetyl group into an ester via haloform reaction followed by esterification and subsequent reduction with LiAlH₄.

IntermediateReaction Sequence
1-Phenyl-1H-pyrazole-4-carbaldehyde1. Wittig (Ph₃P=CH₂) 2. Hydroboration-Oxidation (BH₃·THF, H₂O₂/NaOH)
1-Phenyl-1H-pyrazole-4-carbaldehyde1. Horner-Wadsworth-Emmons (e.g., with triethyl phosphonoacetate) 2. Reduction (LiAlH₄)
1-Phenyl-1H-pyrazole-4-acetic acid1. Esterification (EtOH, H⁺) 2. Reduction (LiAlH₄)

Eco-Friendly and Sustainable Synthetic Approaches

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrazoles, to minimize environmental impact. organic-chemistry.orgnih.gov These approaches focus on the use of safer solvents, renewable resources, and energy-efficient reaction conditions.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. nih.gov The synthesis of pyrazoles from tosylhydrazones of α,β-unsaturated ketones has been successfully demonstrated under microwave activation in solvent-free conditions. nih.gov

Ultrasound-Promoted Reactions: Sonication provides an alternative energy source that can enhance reaction rates and yields. The synthesis of fused pyranopyrazoles has been achieved using ultrasound irradiation in aqueous media. thieme-connect.com

Aqueous Media: Using water as a solvent is a key aspect of green chemistry. Many multicomponent reactions for the synthesis of pyrazole derivatives have been adapted to run in water or aqueous-ethanolic mixtures, often with the help of surfactants or biodegradable catalysts. thieme-connect.com

Biodegradable Catalysts: The use of renewable and biodegradable catalysts, such as maltose (B56501) or L-proline, for the synthesis of pyrazole derivatives in one-pot, multicomponent reactions represents a sustainable alternative to traditional metal-based or acid/base catalysts. nih.govresearchgate.net

Visible-Light Photocatalysis: This emerging technique uses visible light to promote chemical reactions, often under very mild conditions. A green synthesis of pyrazoles from hydrazine and Michael acceptors has been developed using visible-light photoredox catalysis with air as the terminal oxidant. organic-chemistry.org

These green methodologies can be applied to various steps in the synthesis of this compound, particularly in the formation of the pyrazole ring via multicomponent reactions or in the derivatization of intermediates.

Chemical Reactivity and Functional Group Transformations of 2 1 Phenyl 1h Pyrazol 4 Yl Ethan 1 Ol Derivatives

Reactions Involving the Ethan-1-ol Moiety (e.g., oxidation, esterification, etherification)

The primary alcohol functional group in the ethan-1-ol side chain of 2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol is a key site for various chemical modifications.

Oxidation: The primary alcohol can be oxidized to afford the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions. For instance, the oxidation of N-substituted 2-(pyrazol-4-yl)ethanols with potassium permanganate (B83412) (KMnO₄) has been shown to yield 2-(pyrazol-4-yl)-2-oxoacetic acids. nih.gov This suggests that this compound can be converted to 1-phenyl-1H-pyrazole-4-carbaldehyde or 1-phenyl-1H-pyrazole-4-carboxylic acid, which are themselves valuable intermediates for further functionalization. nih.gov

Esterification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, typically under acidic catalysis (Fischer esterification) or in the presence of a coupling agent. pharmaguideline.commasterorganicchemistry.commasterorganicchemistry.com This reaction allows for the introduction of a wide variety of ester functionalities, which can be used to modulate the physicochemical properties of the parent molecule. For example, the reaction of this compound with a given carboxylic acid in the presence of an acid catalyst like sulfuric acid would be expected to yield the corresponding 2-(1-phenyl-1H-pyrazol-4-yl)ethyl ester. pharmaguideline.commasterorganicchemistry.commasterorganicchemistry.com

Etherification: Ether derivatives can be synthesized through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. Alternatively, chemoselective etherification of benzylic-type alcohols can be achieved using reagents like 2,4,6-trichloro-1,3,5-triazine in the presence of an alcohol and a catalyst. organic-chemistry.org This would lead to the formation of 2-(1-phenyl-1H-pyrazol-4-yl)ethyl ethers, providing another avenue for structural diversification.

Electrophilic Aromatic Substitution on the Pyrazole (B372694) Ring

The pyrazole ring in this compound is aromatic and can undergo electrophilic substitution reactions. The position of substitution is directed by the substituents on the ring. In 1-substituted pyrazoles, the C4-position is the most nucleophilic and is the preferred site for electrophilic attack. pharmaguideline.comrrbdavc.orgtandfonline.com The phenyl group at the N1 position further influences the reactivity of the pyrazole ring.

Nitration: Nitration of 1-phenylpyrazole (B75819) with a mixture of nitric acid and sulfuric acid typically results in the formation of 4-nitro-1-phenylpyrazole. nih.govnih.gov In some cases, nitration can also occur on the phenyl ring, particularly with stronger nitrating agents or different reaction conditions. mdpi.com

Sulfonation: Sulfonation of 1-phenylpyrazole with oleum (B3057394) has been reported to occur primarily at the para-position of the phenyl ring. However, using chlorosulfuric acid in chloroform (B151607) leads to sulfonation at the C4-position of the pyrazole ring, yielding 1-phenyl-1H-pyrazole-4-sulfonic acid. researchgate.net

Halogenation: Halogenation of 1-phenylpyrazoles with reagents like N-halosuccinimides (NCS, NBS, NIS) readily occurs at the C4-position to produce the corresponding 4-halo-1-phenylpyrazoles. mdpi.comnih.gov

Friedel-Crafts Reactions: Friedel-Crafts acylation of N-phenylpyrazoles has been shown to proceed at the 4-position of the pyrazole nucleus. researchgate.net However, intramolecular Friedel-Crafts reactions of pyrazole derivatives bearing a suitable side chain can lead to the formation of fused ring systems. nih.govrsc.org

Metal-Catalyzed Transformations and Complexation

The nitrogen atoms of the pyrazole ring, particularly the pyridine-like N2 atom, are excellent ligands for metal ions, making this compound and its derivatives valuable in coordination chemistry and catalysis. nih.govmdpi.comnih.govnih.gov

Metal-Catalyzed Cross-Coupling Reactions: The pyrazole scaffold is amenable to various transition-metal-catalyzed C-H functionalization and cross-coupling reactions. The N2 nitrogen can act as a directing group to facilitate the selective functionalization of the C5-position of the pyrazole ring. nih.gov This allows for the introduction of aryl, alkyl, and other functional groups, providing a powerful tool for the synthesis of complex pyrazole derivatives.

Complexation: Pyrazole derivatives readily form coordination complexes with a wide range of transition metals, including zinc, iron, copper, and nickel. mdpi.comnih.gov The coordination can involve the N2 atom as a monodentate ligand or can lead to the formation of bridged polynuclear complexes. nih.gov The ethan-1-ol side chain can also participate in coordination, potentially leading to the formation of chelate complexes. These metal complexes have applications in catalysis and as functional materials. nih.gov

Formation of Novel Hybrid Scaffolds and Mannich Bases

The versatile reactivity of this compound allows for its incorporation into larger, more complex molecular architectures, including hybrid scaffolds and Mannich bases.

Novel Hybrid Scaffolds: The term "hybrid scaffold" refers to a molecule that combines two or more different pharmacophoric units. The this compound core can be elaborated through various synthetic strategies to create novel hybrid molecules. For example, the ethan-1-ol moiety can be converted to other functional groups that can then participate in cyclization or coupling reactions to fuse or link other heterocyclic rings, such as thiazole, chromanone, or triazole, to the pyrazole core. nih.govresearchgate.netrjptonline.org The synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol is an example of creating a hybrid molecule by linking the pyrazole scaffold to a piperazine (B1678402) moiety. researchgate.net

Mannich Bases: The Mannich reaction is a three-component condensation involving an active hydrogen-containing compound, formaldehyde, and a primary or secondary amine. While the C4-position of the pyrazole ring is the typical site for electrophilic attack, Mannich bases of pyrazoles are often synthesized by reacting a pyrazole with an available N-H group, formaldehyde, and a secondary amine. researchgate.netnih.gov In the case of this compound, which lacks an N-H proton, the formation of a classical Mannich base on the pyrazole ring is not straightforward. However, the ethan-1-ol side chain can be modified, for example, by oxidation to an aldehyde, which can then participate in reactions to form complex structures, or the phenyl ring could potentially be functionalized to participate in such reactions under specific conditions.

Molecular Structure and Advanced Spectroscopic Characterization of 2 1 Phenyl 1h Pyrazol 4 Yl Ethan 1 Ol

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. rsc.org

IR Spectroscopy: The IR spectrum of 2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol would be expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group, likely involved in hydrogen bonding. libretexts.org A strong band corresponding to the C-O stretching vibration would be expected around 1050-1150 cm⁻¹. The aromatic C-H stretching vibrations of the phenyl ring would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethanol (B145695) group would be observed just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyrazole (B372694) and phenyl rings would be found in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. Aromatic ring stretching vibrations often give rise to strong Raman signals. The symmetric vibrations of the pyrazole and phenyl rings would be particularly Raman active. The selection rules for IR and Raman spectroscopy are different, meaning that some vibrations may be strong in one technique and weak or absent in the other, providing a more complete vibrational analysis. nih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be dominated by the absorption of the conjugated system formed by the phenyl and pyrazole rings. One would expect to see strong absorption bands in the UV region, likely between 200 and 300 nm, corresponding to π→π* transitions within this aromatic system. The presence of the ethanol group, being an auxochrome, might cause a slight shift in the absorption maxima compared to the unsubstituted 1-phenylpyrazole (B75819).

Fluorescence or emission spectroscopy could potentially be observed for this molecule, as pyrazole derivatives can be fluorescent. Upon excitation at an appropriate wavelength (determined from the absorption spectrum), the molecule could emit light at a longer wavelength (a phenomenon known as Stokes shift). The fluorescence spectrum would be characteristic of the molecule's excited state properties.

Mass Spectrometry for Molecular Ion Identification and Fragmentation Pathways

Mass spectrometry (MS) is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (188.23 g/mol ).

Computational and Theoretical Investigations of 2 1 Phenyl 1h Pyrazol 4 Yl Ethan 1 Ol and Its Analogs

Quantum Chemical Calculations (e.g., Density Functional Theory for electronic structure, reactivity, stability)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in studying the electronic properties of pyrazole (B372694) derivatives. researchgate.net These methods are used to optimize molecular geometry, calculate electronic energies, and analyze frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests higher reactivity.

For pyrazole derivatives, DFT calculations at levels like B3LYP/6-31G(d) or B3LYP/6-311++G(d,p) have been successfully employed to determine optimized geometries, total energies, and dipole moments. jocpr.com Studies on various substituted pyrazoles reveal how different functional groups influence the electronic structure. For instance, the introduction of phenyl and methyl substituents can alter the energies of the HOMO and LUMO orbitals. jocpr.com Mulliken atomic charge calculations, another output of these studies, provide insights into the distribution of electron density within the molecule, highlighting potential sites for electrophilic or nucleophilic attack. The molecular electrostatic potential (MEP) map is also used to identify reactive sites. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data for Pyrazole Analogs from DFT Calculations

Compound Method HOMO (eV) LUMO (eV) Energy Gap (eV)
(E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole B3LYP/6-311++G(d,p) -5.79 -2.31 3.48
Pyrazol-5-one B3LYP/6-31G(d) -9.51 -3.61 5.90
1-phenyl-3-methyl pyrazol-5-one B3LYP/6-31G(d) -8.67 -4.42 4.25

This table is generated based on data for analogous structures reported in theoretical studies. jocpr.com The specific values for 2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol would require dedicated calculation.

Molecular Modeling and Docking Simulations for Molecular Interaction Prediction

Molecular modeling and docking are indispensable computational techniques for predicting how a ligand, such as a pyrazole derivative, might interact with a biological target, typically a protein or enzyme. eurasianjournals.com These methods are crucial in drug discovery for screening potential inhibitors and understanding their binding modes. nih.gov

Docking studies on various pyrazole derivatives have been performed against a range of protein targets, including receptor tyrosine kinases, protein kinases (e.g., VEGFR-2, Aurora A, CDK2), and Dipeptidyl Peptidase-IV (DPP-IV). nih.govchemmethod.com The process involves placing the ligand into the active site of the receptor in various conformations and orientations and scoring these poses based on binding energy. researchgate.net Lower binding energy generally indicates a more favorable interaction. These simulations can identify key interactions, such as hydrogen bonds and hydrophobic (e.g., π-π stacking, π-alkyl) or electrostatic interactions between the ligand and amino acid residues in the protein's binding pocket. chemmethod.comnih.gov For example, studies on substituted-phenyl-1H-pyrazol-4-yl derivatives as potential DPP-IV inhibitors showed that the compounds fit well into the active site, forming stable complexes with binding energies superior to known inhibitors. chemmethod.comchemmethod.com Molecular dynamics (MD) simulations can further assess the stability of the ligand-protein complex over time. chemmethod.com

Table 2: Example Molecular Docking Results for Phenylpyrazole Analogs against Protein Targets

Ligand Derivative Protein Target (PDB ID) Binding Energy (kcal/mol) Key Interacting Residues
Substituted-phenyl-1H-pyrazol-4-yl) methylene) aniline (B41778) derivative (ST-24) DPP-IV (3WQH) -9.6 Arg358, Phe357, Ser630, Tyr666, Glu206
2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1b) VEGFR-2 (2QU5) -10.09 Not specified in abstract
3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide (2b) CDK2 (2VTO) -10.35 Not specified in abstract

This table is compiled from findings reported for analogous pyrazole structures. nih.govchemmethod.comresearchgate.net

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Computational methods can accurately predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. jocpr.com DFT calculations are commonly used for this purpose. For IR spectra, the vibrational frequencies and intensities are calculated for the optimized molecular structure. While there is often a systematic deviation from experimental values, this can be corrected using empirical scaling factors, leading to a close match between the calculated and observed spectra. Such calculations aid in the assignment of experimental bands to specific vibrational modes, such as C=O stretching, N-H bending, or pyrazole ring deformations. jocpr.com

Similarly, NMR chemical shifts (¹H, ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with DFT. nih.gov The calculated magnetic shielding tensors are converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). jocpr.com These predictions are invaluable for structure elucidation and for understanding how substituents affect the electronic environment of different nuclei. nih.govacs.org For instance, theoretical studies have been used to assign the ¹H and ¹³C NMR signals in pyrazolone (B3327878) derivatives and pyrazole-isoxazoline hybrids. jocpr.comacs.org

Table 3: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Pyrazole Analog

Assignment Experimental (FT-IR) Calculated (DFT/B3LYP)
Asymmetric CH₃ deformation 1452 1452
Symmetric CH₃ deformation 1390 1357
Pyrazole ring deformation 634 640

Data is based on (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole.

Reaction Mechanism Elucidation via Computational Pathways

Theoretical calculations are a powerful means to investigate the mechanisms of chemical reactions, including the synthesis of pyrazoles. rsc.org By mapping the potential energy surface of a reaction, computational chemists can identify transition states, intermediates, and the associated activation energies, providing a detailed picture of the reaction pathway. rsc.orgresearchgate.net

For pyrazole synthesis, which often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648), computational studies can clarify the sequence of events. researchgate.netmdpi.com DFT studies have been used to investigate the chemoselectivity and mechanism of pyrazole ring formation from precursors like ethoxymethylenemalononitrile (B14416) and hydrazine hydrate. rsc.org These studies can determine the most probable reaction route by comparing the energy barriers of different possible pathways, such as whether the initial nucleophilic attack occurs at a C=C double bond or a cyanide group. rsc.org Solvent effects on the reaction mechanism can also be modeled, showing how the solvent can influence activation energies and favor one pathway over another. rsc.org Other computationally studied mechanisms include [3+2] cycloaddition reactions to form the pyrazole ring. nih.gov

Studies on Aromaticity and Tautomerism of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle, a property that is central to its stability and reactivity. nih.govbeilstein-journals.org Aromaticity can be quantified computationally using various indices, including magnetic criteria like Nucleus-Independent Chemical Shift (NICS) and geometric criteria like the Harmonic Oscillator Model of Aromaticity (HOMA). beilstein-journals.orgias.ac.in NICS calculations, which measure the magnetic shielding at the center of a ring, typically yield negative values for aromatic systems, indicating a diatropic ring current. nih.gov Studies on pyrazole show it is clearly aromatic, though its aromaticity can be influenced by fusion with other rings or by substituents. beilstein-journals.orgub.edu

N-unsubstituted pyrazoles can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms (annular tautomerism). nih.gov For a non-symmetrically substituted pyrazole like 3(5)-phenylpyrazole, this results in a tautomeric equilibrium. fu-berlin.de Computational studies, often combined with experimental NMR data, can determine the relative stabilities of these tautomers and the energy barriers for interconversion. nih.govresearchgate.net Factors like the electronic nature of substituents and solvent effects can significantly influence the position of the tautomeric equilibrium. nih.gov For 3(5)-phenylpyrazoles, for example, studies have shown that the 3-phenyl tautomer is generally the more abundant form in solution. fu-berlin.de

Photophysical Properties and Potential Optoelectronic Applications

The photophysical properties of pyrazole derivatives, particularly those containing extended conjugated systems like the phenylpyrazole scaffold, are of significant interest for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and fluorescent probes. nih.govnih.gov Computational methods, including Time-Dependent DFT (TD-DFT), are used to predict the absorption and emission spectra of these molecules. nih.gov

These calculations provide information on the energies of electronic transitions, such as ligand-centered (LC) or charge-transfer (CT) excitations. nih.govnih.gov For example, in metal complexes of phenylpyrazole, theoretical studies have helped to characterize the nature of the low-lying excited states responsible for absorption and phosphorescence. nih.gov For pyrazole-based fluorescent dyes, computational analysis can explain properties like large Stokes shifts, which are desirable for imaging applications, by identifying processes like intramolecular charge transfer (ICT) in the excited state. nih.gov Theoretical investigations into the excited state dynamics of pyrazole itself have also been performed to understand processes like phototransposition to imidazole (B134444). acs.orgrsc.org The goal of many studies is to understand the structure-property relationships that govern fluorescence quantum yields and lifetimes, guiding the design of new materials with tailored optical properties. nih.govpjoes.com

Applications Beyond Biological Systems

Catalytic Applications (e.g., as ligands in transition metal catalysis)

While direct catalytic applications of 2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol are not extensively documented, the broader class of pyrazole (B372694) derivatives has demonstrated significant utility as ligands in transition metal catalysis. The nitrogen atoms of the pyrazole ring can effectively chelate to metal centers, forming stable complexes that can catalyze a variety of organic transformations. For instance, rhodium complexes with pyrazolyl-based ligands have been investigated as catalysts in the polymerization of phenylacetylene (B144264). nsf.gov The electronic and steric properties of the pyrazole ligand can be tuned by modifying the substituents on the ring, which in turn influences the catalytic activity and selectivity of the metal complex. The ethanol (B145695) group on this compound could be further functionalized to create multidentate ligands, potentially enhancing the stability and catalytic performance of the resulting metal complexes.

Research on related pyrazole derivatives has shown their effectiveness in various catalytic reactions. For example, copper acetate (B1210297) has been used as a catalyst for the oxidative cyclization of 1-phenylhydrazono chromen-2-ones to form 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one isomers. mdpi.com This highlights the potential of pyrazole-based structures to participate in and facilitate catalytic processes.

Table 1: Examples of Catalytic Systems Utilizing Pyrazole Derivatives

Catalyst SystemReactionReference
Rh(I) Bis- and Tris(pyrazolyl)aluminate ComplexesPolymerization of phenylacetylene nsf.gov
Copper AcetateOxidative cyclization of 1-phenylhydrazono chromen-2-ones mdpi.com

Agrochemical and Crop Protection Research

Pyrazole derivatives are a well-established class of compounds in the agrochemical industry, exhibiting a wide range of activities as herbicides, fungicides, and insecticides. clockss.orgresearchgate.net The mode of action often involves the inhibition of specific enzymes in pests or pathogens. For example, some pyrazole-based herbicides function by inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme crucial for carotenoid biosynthesis in plants. clockss.org Inhibition of this pathway leads to bleaching symptoms and ultimately plant death. clockss.org

While specific studies on the agrochemical properties of this compound are not prominent, its structural motifs are present in known active compounds. The 1-phenyl-1H-pyrazole core is a key feature in many commercial pesticides. nih.gov The ethan-1-ol side chain could potentially be modified to enhance efficacy or alter the mode of action. Research has shown that novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles containing an imidazole (B134444) fragment exhibit significant antibacterial activity against phytopathogenic bacteria. nih.gov This suggests that the pyrazole scaffold is a promising platform for the development of new crop protection agents.

Materials Science Applications (e.g., polymers, functional dyes)

The application of pyrazole derivatives extends into materials science, where they are utilized in the synthesis of polymers and functional dyes. The conjugated π-system of the pyrazole ring, combined with its ability to coordinate with metal ions, makes these compounds suitable for creating materials with interesting optical and electronic properties.

In the realm of functional dyes, pyrazole derivatives have been used to synthesize novel azo dyes. researchgate.net For example, diazotized aryl amines can be coupled with 3-substituted 5-amino-pyrazoles to produce a series of 3-substituted 5-amino-4-arylazopyrazoles. researchgate.net These dyes have been applied to various fibers and their fastness properties evaluated. The specific compound this compound, with its phenyl and pyrazole rings, could serve as a chromophore in the design of new dye molecules. The hydroxyl group provides a convenient handle for incorporation into polymer chains or for attachment to other molecules.

Furthermore, pyrazole-containing boron (III) complexes have been synthesized and shown to be fluorescent, with potential applications as functional materials. nih.gov These complexes exhibit aggregation-induced emission enhancement, a desirable property for certain sensing and imaging applications.

Sensing and Detection Technologies (e.g., ion detection sensors)

The ability of the pyrazole nucleus to bind to various ions has led to the development of pyrazole-based chemosensors. These sensors can detect the presence of specific anions and cations through changes in their optical or electrochemical properties. For instance, fluorescent anion receptors based on 1-phenyl-3-methylpyrazole-5-one have been designed and synthesized. nih.gov These receptors show different binding behaviors towards anions like fluoride, acetate, and dihydrogen phosphate, resulting in a fluorescent response. nih.gov

Similarly, pyrazole-based chemosensors have been developed for the colorimetric detection of metal ions such as Cu(II). nih.gov The complexation of the pyrazole ligand with the metal ion leads to a distinct color change, allowing for visual detection. The structure of this compound, with its potential coordination sites on the pyrazole ring and the hydroxyl group, makes it a candidate for the development of new ion sensors. Isostructural chiral metal-organic frameworks based on BINOL-derived ligands have been used for the enantioselective luminescence sensing of 1-phenyl-1,2-ethanediol. rsc.org

Table 2: Examples of Pyrazole-Based Sensors

Sensor TypeAnalyteDetection MethodReference
Fluorescent Anion ReceptorF⁻, AcO⁻, H₂PO₄⁻Fluorescence Spectroscopy nih.gov
Colorimetric ChemosensorCu(II)Colorimetry nih.gov
Luminescent MOFEnantiomers of 1-phenyl-1,2-ethanediolLuminescence Spectroscopy rsc.org

Coordination Chemistry and Supramolecular Assembly

The pyrazole moiety is a versatile building block in coordination chemistry and supramolecular assembly due to its ability to form stable complexes with a wide range of metal ions. The nitrogen atoms of the pyrazole ring can act as monodentate or bidentate ligands, leading to the formation of diverse coordination complexes with various geometries and dimensionalities. nih.gov

The self-assembly of these coordination complexes is often influenced by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions play a crucial role in determining the final supramolecular architecture. For example, the supramolecular structure of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones is controlled by C-H···A (A = O, π) and face-to-face π-stacking interactions. mdpi.com In the case of this compound, the hydroxyl group can participate in hydrogen bonding, further directing the assembly of its coordination complexes into specific supramolecular structures. The study of pyrazole-based coordination complexes is not only of fundamental interest but also has potential applications in areas such as catalysis, magnetism, and materials science. nih.gov

Metal Extraction and Transport Systems

The chelating ability of pyrazole derivatives makes them suitable for applications in metal extraction and transport. These compounds can selectively bind to specific metal ions in a mixture, allowing for their separation and recovery. For instance, 4-acylpyrazolone derivatives have been used as extractants in the synergistic solvent extraction of lanthanoids. nih.gov The presence of a neutral bidentate heterocyclic amine as a synergist enhances the extraction efficiency. nih.gov

In another study, a pyrazole derivative, 4-acetyl-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid, was used as a complexing reagent for the selective extraction and speciation of Fe(III) ions. sigmaaldrich.com The Fe(III)-complex was extracted into an organic phase, separating it from Fe(II) which remained in the aqueous phase. sigmaaldrich.com While there is no direct evidence of this compound being used for metal extraction, its structural similarity to known extractants suggests its potential in this area. The ethanol group could be modified to fine-tune its selectivity and extraction capabilities for different metal ions.

Future Perspectives and Research Challenges

Development of Novel and Efficient Synthetic Routes

A primary challenge in the study of "2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol" is the development of more efficient, cost-effective, and environmentally benign synthetic methodologies. While classical methods like the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines are well-established for creating the pyrazole (B372694) core, they can face issues with regioselectivity and the use of hazardous reagents like hydrazine (B178648). mdpi.comresearchgate.netnih.govmdpi.com

Future research will likely focus on several key areas:

One-Pot and Multicomponent Reactions: Designing synthesis pathways that combine multiple steps into a single operation, such as the one-pot, three-component synthesis of 3,5-disubstituted pyrazoles, reduces waste and improves efficiency. nih.govacs.orgmdpi.comnih.gov

Advanced Catalysis: The exploration of novel catalysts is crucial. This includes the use of transition-metal catalysts for C-H functionalization and cross-coupling reactions, as well as green catalysts like nano-ZnO, which can offer high yields and shorter reaction times. nih.govresearchgate.netrsc.org A significant advancement involves the use of metal-oxo-clusters as highly efficient catalysts for pyrazole generation. mdpi.com

Regioselectivity Control: A persistent challenge in pyrazole synthesis is controlling the orientation of substituents, especially in asymmetrical pyrazoles. nih.govorganic-chemistry.org Future synthetic routes must offer high regioselectivity to avoid the formation of isomeric mixtures that require difficult and costly separation. nih.govorganic-chemistry.org

Alternative Reagent Strategies: Research into methods that avoid hazardous reagents like hydrazine by forming the N-N bond in the final steps, for instance through oxidation-induced coupling on a metal center, represents a significant step forward in synthetic safety and modularity. researchgate.netnih.govumn.edu

Table 1: Comparison of Synthetic Strategies for Pyrazole Derivatives
Synthetic StrategyDescriptionAdvantagesResearch ChallengesCitations
Classical Cyclocondensation Reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.Well-established, readily available starting materials.Often lacks regioselectivity, may use hazardous reagents. nih.govnih.gov
Multicomponent Reactions (MCRs) Three or more reactants combine in a single pot to form the product.High atom economy, operational simplicity, reduced waste.Optimization can be complex; finding suitable reaction conditions. mdpi.com
Transition-Metal Catalysis Use of metals (e.g., Palladium, Ruthenium, Copper) to catalyze bond formations.Enables direct C-H functionalization, high efficiency.Catalyst cost and toxicity, removal of metal residues. nih.govresearchgate.netrsc.org
Green Chemistry Approaches Use of environmentally benign catalysts (e.g., nano-ZnO) and solvents (e.g., water).Reduced environmental impact, safer processes.Catalyst stability and reusability, achieving high yields. nih.govnih.gov
Oxidative N-N Coupling Formation of the pyrazole N-N bond via oxidation on a metal template.Avoids direct use of hydrazine, offers modularity.Understanding complex reaction mechanisms, catalyst development. researchgate.netnih.govumn.edu

Advanced Functionalization for Tailored Properties

The properties of "this compound" can be precisely tuned through advanced functionalization. The challenge lies in developing selective methods to modify the pyrazole core, the phenyl ring, and the ethan-1-ol side chain to enhance desired characteristics. The introduction of specific functional groups can significantly alter the molecule's electronic, physicochemical, and biological profiles. researchgate.netnih.govnih.gov

Key research avenues include:

Direct C-H Functionalization: This powerful technique allows for the introduction of new C-C and C-heteroatom bonds directly onto the pyrazole ring without pre-functionalization, offering a more atom-economical approach to creating diverse analogues. researchgate.netrsc.org

Fluorine Chemistry: Incorporating fluorine or fluoroalkyl groups can profoundly impact a molecule's metabolic stability, lipophilicity, and binding affinity, making this a critical area for tailoring pharmacokinetic and pharmacodynamic properties. nih.gov

N-Arylation/Alkylation: Modification at the N1 position of the pyrazole ring is a common strategy to modulate biological activity. Developing more versatile and efficient methods for N-arylation and N-alkylation is essential for exploring the structure-activity relationship (SAR). nih.gov

Side-Chain Modification: The ethan-1-ol group offers a prime site for modification, such as conversion to ethers, esters, or amines, to explore interactions with biological targets and fine-tune solubility and other physical properties.

Deeper Mechanistic Understanding of Chemical and Biological Actions

While pyrazole derivatives are known to exhibit a wide range of biological activities, a significant research challenge is to elucidate the specific molecular mechanisms of action for "this compound" and its derivatives. benthamscience.comresearchgate.net This involves moving beyond broad activity screening to detailed mechanistic studies.

Future efforts should be directed towards:

Target Identification: Identifying the specific enzymes, receptors, or cellular pathways with which the compound interacts. Phenylpyrazole insecticides, for instance, are known to block GABA-gated chloride channels. nih.govresearchgate.netacs.org Other derivatives have shown activity as PDE4 inhibitors or CB1 receptor antagonists. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and testing analogues to understand how different functional groups on the pyrazole scaffold contribute to biological activity. nih.gov This knowledge is fundamental for rational drug design.

Mechanistic Probes: Developing a deeper understanding of the chemical reactions of pyrazoles, such as the intricacies of metal-mediated synthesis, can inform how these molecules might behave in biological systems. nih.govumn.edu For example, understanding the tautomerism of the pyrazole ring is crucial as it can affect binding to biological targets. nih.gov

Exploration of Undiscovered Applications and Technologies

The description of the pyrazole core as a "privileged scaffold" suggests its potential to bind to multiple receptors, opening up a vast and underexplored application space. nih.govnih.gov A major challenge is to look beyond the known applications of pyrazoles (e.g., as anticancer or anti-inflammatory agents) and investigate novel uses for "this compound". nih.govmdpi.com

Potential areas for future exploration include:

Neurodegenerative Diseases: The pyrazole scaffold has garnered attention in research for conditions like Alzheimer's, where derivatives have shown potential to inhibit key enzymes. researchgate.netnih.gov

Functional Materials: Pyrazole derivatives with specific functionalities can exhibit unique photophysical properties, leading to applications as sensors for ion detection or as components in organic light-emitting diodes (OLEDs). mdpi.com

Agrochemicals: Phenylpyrazoles are already used as insecticides. nih.govresearchgate.net Further functionalization could lead to new herbicides or fungicides with improved efficacy and environmental profiles. researchgate.net

Therapeutic Niches: The broad biological activity of pyrazoles suggests potential in treating a wide array of conditions, including metabolic disorders, viral infections, and various types of cancer. nih.govnih.govmdpi.comtandfonline.com

Table 2: Established and Potential Applications of Pyrazole Scaffolds
Application AreaDescriptionKey Research FocusCitations
Medicinal Chemistry Acts as a scaffold for drugs targeting cancer, inflammation, infection, etc.Developing potent and selective inhibitors for various enzymes and receptors. benthamscience.comnih.govtandfonline.com
Agrochemicals Used as active ingredients in insecticides, herbicides, and fungicides.Creating next-generation pesticides with high specificity and low non-target toxicity. researchgate.netnih.govresearchgate.net
Materials Science Employed in the creation of energetic materials, sensors, and dyes.Designing molecules with tailored photophysical or energetic properties. mdpi.comnih.gov
Neuroscience (Emerging) Investigated for potential in treating neurodegenerative diseases like Alzheimer's.Targeting enzymes and pathways involved in disease progression. researchgate.netnih.gov

Computational Design and Predictive Modeling for New Pyrazole Derivatives

Computational chemistry offers a powerful toolkit to accelerate the discovery and optimization of new pyrazole derivatives, overcoming the time and resource-intensive nature of traditional trial-and-error synthesis. connectjournals.com The challenge lies in building and validating accurate predictive models to guide the rational design of molecules based on "this compound".

Future research in this domain will heavily rely on:

Quantitative Structure-Activity Relationship (QSAR): Developing 2D and 3D-QSAR models to correlate structural features with biological activity, allowing for the prediction of potency for newly designed compounds. nih.gov

Molecular Docking and Dynamics: Using molecular docking to simulate the binding of pyrazole derivatives to the active sites of target proteins, providing insights into key interactions. nih.govtandfonline.com Molecular dynamics simulations can further assess the stability of these ligand-receptor complexes over time. nih.gov

Homology Modeling: For protein targets where an experimental structure is unavailable, homology modeling can be used to generate a reliable 3D structure for use in docking studies. nih.gov

Predictive ADME/T Models: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of new derivatives, helping to identify candidates with favorable drug-like properties early in the design process.

By integrating these computational approaches, researchers can prioritize the synthesis of the most promising candidates, thereby streamlining the development pipeline for new therapeutics and materials derived from the "this compound" scaffold. connectjournals.comnih.govacs.org

Q & A

Q. What are the recommended methods for synthesizing 2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol?

A common approach involves refluxing a diketone precursor (e.g., 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione) with phenylhydrazine in a mixture of absolute ethanol and glacial acetic acid for 7 hours. The crude product is purified via column chromatography using silica gel, followed by recrystallization from ethanol to yield crystalline material .

Q. How can purification be optimized for this compound after synthesis?

Purification often combines silica gel column chromatography (using a gradient of ethyl acetate/hexane) and recrystallization from ethanol or methanol. For polar byproducts, washing with aqueous NaOH (5%) during workup can remove acidic impurities, as demonstrated in analogous pyrazole syntheses .

Q. What spectroscopic techniques are critical for structural confirmation?

  • NMR : ¹H and ¹³C NMR to confirm substitution patterns and hydroxyl group presence.
  • FTIR : To identify O-H stretching (~3200–3500 cm⁻¹) and pyrazole ring vibrations (~1500–1600 cm⁻¹).
  • Mass spectrometry (HRMS) : For molecular ion verification. Cross-validation with X-ray crystallography (e.g., SHELXL refinement) is recommended for unambiguous confirmation .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectroscopic interpretations?

Discrepancies between NMR/IR data and expected structures (e.g., tautomerism or rotational isomerism) can be resolved via single-crystal X-ray diffraction. For example, dihedral angles between the pyrazole ring and substituents (e.g., phenyl, hydroxyphenyl) provide insight into conformational stability. SHELXL refinement (SHELX suite) is widely used for small-molecule crystallography, enabling precise bond-length and hydrogen-bonding analysis .

Q. What strategies are effective for analyzing hydrogen-bonding networks in the crystal lattice?

Hydrogen bonds (e.g., O-H···N interactions) stabilize crystal packing. Using Mercury or OLEX2 software, researchers can visualize intermolecular interactions from CIF files. In one study, an O-H···N bond (2.68 Å) was critical for lattice stability, validated via SHELXL refinement .

Q. How can biological activity be evaluated for this compound in cancer cell lines?

In vitro assays using P19 carcinoma cells or embryonic stem cells (D3 line) are common. For example, dose-response studies at 1 µM (30–40% inhibition in P19) and 400 nM (50–60% in D3) can assess cytotoxicity. Cell viability is measured via MTT assays, with GSK-3 inhibitors as positive controls .

Q. What experimental precautions are necessary for safe handling during synthesis?

  • Use PPE (gloves, goggles, lab coats) to avoid skin contact.
  • Perform reactions in fume hoods due to volatile solvents (e.g., acetic acid).
  • Classify waste as hazardous organic material and dispose via certified agencies .

Q. How can reaction mechanisms for pyrazole formation be validated?

Mechanistic studies (e.g., isotopic labeling or DFT calculations) can confirm pathways like the Baker-Venkataraman rearrangement. For example, refluxing diketones with hydrazines forms pyrazole rings via cyclocondensation, as shown in analogous syntheses .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational and experimental data (e.g., DFT vs. XRD)?

  • Re-evaluate computational parameters (e.g., basis sets, solvation models).
  • Validate experimental conditions (e.g., crystal quality for XRD).
  • Use hybrid methods like QM/MM to bridge gaps between theory and observation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.